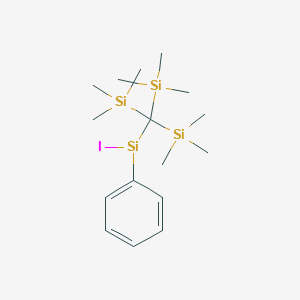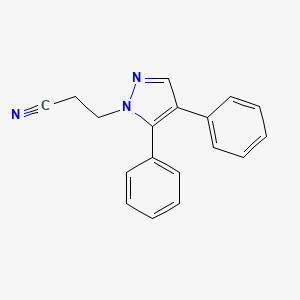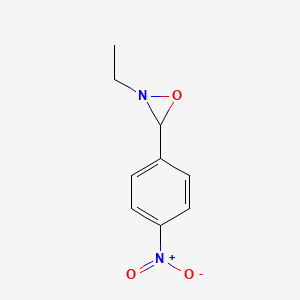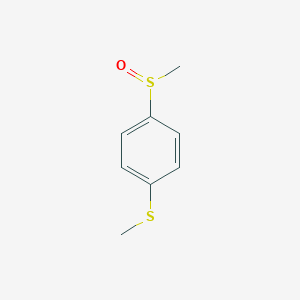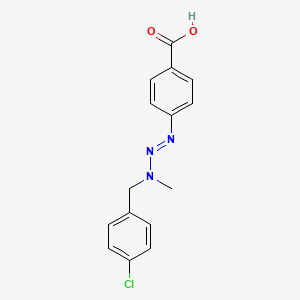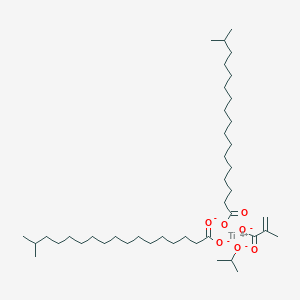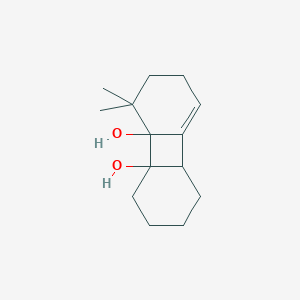
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol: is an organic compound with a complex structure that includes multiple rings and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol typically involves multiple steps, including the formation of the biphenylene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the biphenylene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antioxidant Properties: Investigation of its potential as an antioxidant agent.
Anti-inflammatory Properties: Research into its ability to reduce inflammation.
Industry:
Polymer Production: Use as a monomer or additive in the production of polymers.
Coatings and Adhesives: Application in the formulation of coatings and adhesives with enhanced properties.
作用機序
The mechanism of action of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to fit into binding pockets of target molecules, modulating their activity.
類似化合物との比較
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Comparison:
- Structural Differences: While similar compounds may share some structural features, 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol has a unique arrangement of rings and hydroxyl groups.
- Chemical Properties: The presence of hydroxyl groups in specific positions may confer unique reactivity and interaction with other molecules.
- Applications: The compound’s unique structure may make it more suitable for certain applications, such as enzyme inhibition or material science, compared to similar compounds.
特性
CAS番号 |
65490-83-7 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
5,5-dimethyl-2,3,4,6,7,8b-hexahydro-1H-biphenylene-4a,4b-diol |
InChI |
InChI=1S/C14H22O2/c1-12(2)8-5-7-11-10-6-3-4-9-13(10,15)14(11,12)16/h7,10,15-16H,3-6,8-9H2,1-2H3 |
InChIキー |
SSYLWFRDJHNZEL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC=C2C1(C3(C2CCCC3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


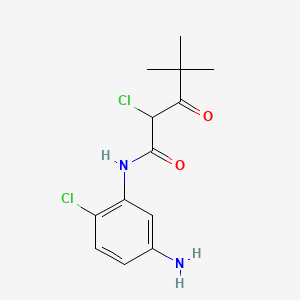
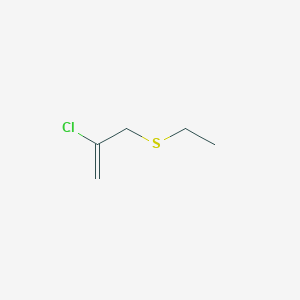
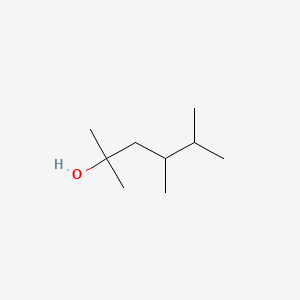
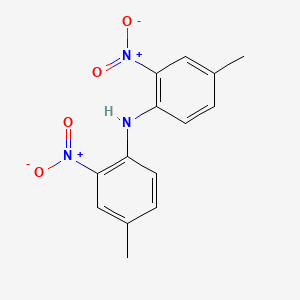
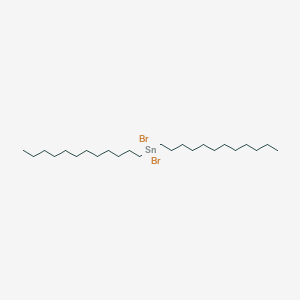
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
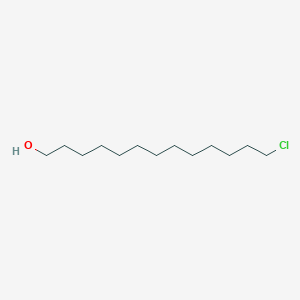
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
